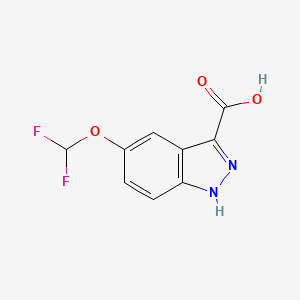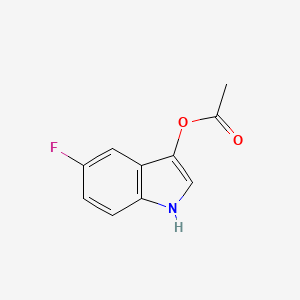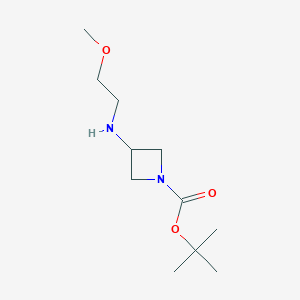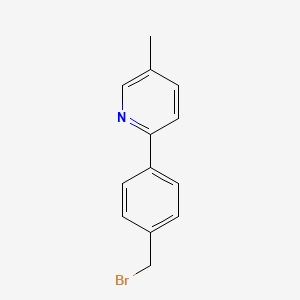
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The bromomethyl group attached to the phenyl ring suggests that it could be used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through free radical bromination or nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with a methyl group at the 5-position and a phenyl ring substituted with a bromomethyl group at the 4-position .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyridine ring is electron-deficient and can act as an electrophile in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a similar compound, 2-(4-Bromomethyl)phenylpropionic acid, has a density of 1.4212g/ml at 25°C and an enthalpy of vaporization at boiling point (421.15K) of 36.363kjoule/mol .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Heavy Metal Ions
The compound 2-(4-(Bromomethyl)phenyl)-5-methylpyridine has been utilized in the synthesis of ligands for fluorescent chemosensors. These sensors are designed for the detection of heavy metal ions, leveraging the properties of bis(terpyridyl) ruthenium(II) complexes. Such sensors contain recognition sites specific for metal ions and exhibit changes in their fluorescence intensity upon metal ion binding, which is crucial for environmental monitoring and health applications Miguel E. Padilla-Tosta et al., 2001.
Synthesis and Structural Analysis of Metal Complexes
The compound has been involved in the synthesis and structural characterization of metal complexes. Research focused on copper(II) and oxido-vanadium(IV) complexes demonstrates its role in developing materials with potential applications in catalysis and material science. These studies contribute to understanding the structural aspects of metal-ligand interactions and their thermal properties R. Takjoo et al., 2013.
Development of Novel Pyridine-Based Derivatives
Efforts in organic synthesis have employed 2-(4-(Bromomethyl)phenyl)-5-methylpyridine for creating novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives are examined for their quantum mechanical properties and biological activities, including anti-thrombolytic and biofilm inhibition effects. Such research paves the way for developing new pharmaceuticals and materials with specific electronic properties Gulraiz Ahmad et al., 2017.
Amination Reactions and Copper Catalysis
The compound is also pivotal in amination reactions facilitated by copper catalysis, showcasing its versatility in organic synthesis. This area of research is significant for developing pharmaceuticals and agrochemicals, where amination is a key step in building complex nitrogen-containing compounds F. Lang et al., 2001.
Mecanismo De Acción
Direcciones Futuras
The future directions would depend on the specific applications of this compound. Bromomethyl compounds are often used as intermediates in organic synthesis, so potential future directions could involve the development of new synthetic methods or applications in the synthesis of pharmaceuticals or other organic compounds .
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKMBXHRGPLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674025 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)phenyl)-5-methylpyridine | |
CAS RN |
1119454-23-7 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



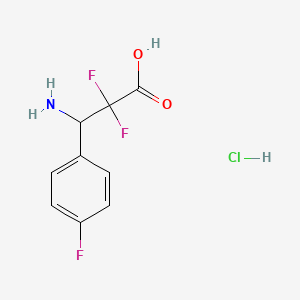

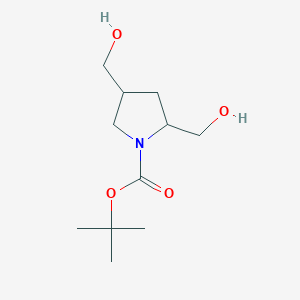

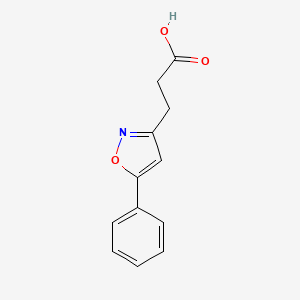
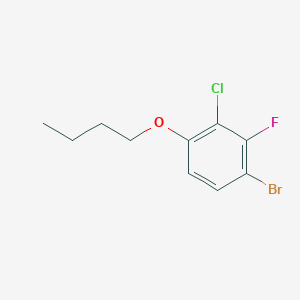

![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)

